molecular formula C8H9ClN6S B8425404 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)-1H-pyrazole-3,5-diamine

4-(6-chloro-2-(methylthio)pyrimidin-4-yl)-1H-pyrazole-3,5-diamine

Cat. No. B8425404
M. Wt: 256.72 g/mol
InChI Key: DXONTYLIMSBDMW-UHFFFAOYSA-N
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Patent
US08937064B2

Procedure details

2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)malononitrile (2b) (500 mg, 2.23 mmoles) was dissolved in 15 mL of diethylene glycol dimethyl ether along with of hydrazine [68.4 μL, 69.8 mg; 2.18 mmoles) and the reaction mixture sealed in a microwave vessel. The reaction was heated at 150° C. for 10 minutes (300 Watt) and then allowed to cool down. The solvent was removed under reduced pressure and the crude suspended in acetone, warmed to almost reflux and stirred. Then continued stirring while allowing to cool down to rt. The precipitate was isolated via suction filtration and washed with more acetone and air-dried. The product (3b) was obtained as a mustard colored powder (240 mg, 42% yield) and was used in the next step without further purification. LC/MS (M+1) 257, 259.
Name
2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)malononitrile
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([S:8][CH3:9])[N:5]=[C:4]([CH:10]([C:13]#[N:14])[C:11]#[N:12])[CH:3]=1.[NH2:15][NH2:16]>COCCOCCOC>[Cl:1][C:2]1[N:7]=[C:6]([S:8][CH3:9])[N:5]=[C:4]([C:10]2[C:11]([NH2:12])=[N:15][NH:16][C:13]=2[NH2:14])[CH:3]=1

Inputs

Step One
Name
2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)malononitrile
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC(=NC(=N1)SC)C(C#N)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
15 mL
Type
solvent
Smiles
COCCOCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2.18 mmoles) and the reaction mixture sealed in a microwave vessel
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
warmed
TEMPERATURE
Type
TEMPERATURE
Details
to almost reflux
STIRRING
Type
STIRRING
Details
Then continued stirring
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to rt
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated via suction filtration
WASH
Type
WASH
Details
washed with more acetone
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC(=N1)SC)C=1C(=NNC1N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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